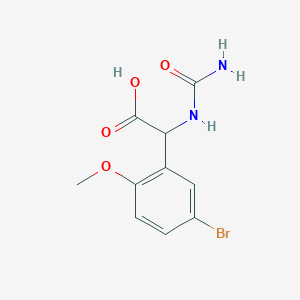
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy and propan-2-yloxy functional groups attached to a phenyl ring. Its molecular formula is C19H20O4.
準備方法
The synthesis of 1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic reaction, starting with the preparation of the hydroxy and propan-2-yloxy phenyl intermediates. These intermediates are then subjected to a condensation reaction to form the final product.
Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity. Common conditions include refluxing in an organic solvent and using acid or base catalysts.
Industrial Production Methods: On an industrial scale, the production involves optimizing the reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The hydroxy and propan-2-yloxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
科学的研究の応用
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and oxidative stress.
類似化合物との比較
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-hydroxy-2-(4-methylphenyl)-1-phenylethan-1-one and 1-(2-hydroxy-4-methylphenyl)propan-1-one share structural similarities.
Uniqueness: The presence of both hydroxy and propan-2-yloxy groups in the same molecule makes it unique, providing distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(2-propan-2-yloxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12(2)23-19-7-5-4-6-15(19)18(22)11-17(21)14-9-8-13(3)10-16(14)20/h4-10,12,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZPEWQLGGOSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2459286.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2459289.png)


![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline](/img/structure/B2459297.png)
![1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2459299.png)

![Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2459301.png)




![3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2459309.png)
